molecular formula C6H8INO B6197883 4-iodo-5-(propan-2-yl)-1,2-oxazole CAS No. 2758002-02-5

4-iodo-5-(propan-2-yl)-1,2-oxazole

Cat. No.: B6197883
CAS No.: 2758002-02-5
M. Wt: 237
InChI Key:
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Description

4-iodo-5-(propan-2-yl)-1,2-oxazole is a heterocyclic compound containing iodine, isopropyl, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-5-(propan-2-yl)-1,2-oxazole typically involves the iodination of a suitable precursor. One common method is the iodination of 5-(propan-2-yl)-1,2-oxazole using iodine or an iodine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent to facilitate the iodination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-iodo-5-(propan-2-yl)-1,2-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the iodine atom.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.

Scientific Research Applications

4-iodo-5-(propan-2-yl)-1,2-oxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.

    Biology: The compound can be used in biological studies to investigate its effects on different biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iodo-5-(propan-2-yl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The iodine atom and the oxazole ring play crucial roles in its reactivity and interactions with other molecules. The exact mechanism may vary depending on the specific application and the biological or chemical system involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-iodo-5-methyl-1,3-dithiol-2-one
  • 4-iodo-1-(propan-2-yl)-5-[3-(propan-2-yloxy)propyl]-1H-pyrazole
  • Propan-2-yl 3-bromo-4-iodo-5-methylbenzoate

Uniqueness

4-iodo-5-(propan-2-yl)-1,2-oxazole is unique due to its specific combination of iodine, isopropyl, and oxazole groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

2758002-02-5

Molecular Formula

C6H8INO

Molecular Weight

237

Purity

95

Origin of Product

United States

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